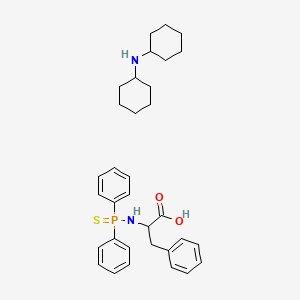
N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid is a complex organic compound with a unique structure that combines cyclohexyl, diphenylphosphinothioyl, and phenylpropanoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid typically involves multiple steps, including the formation of cyclohexylamine derivatives and the introduction of diphenylphosphinothioyl and phenylpropanoic acid groups. The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid can be compared with other similar compounds, such as:
N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-4-methylpentanoic acid: Similar structure but with a different substituent on the phenylpropanoic acid moiety.
N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-4-methylsulfanylbutanoic acid: Contains a methylsulfanyl group instead of a phenyl group.
Properties
CAS No. |
61057-97-4 |
|---|---|
Molecular Formula |
C33H43N2O2PS |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H20NO2PS.C12H23N/c23-21(24)20(16-17-10-4-1-5-11-17)22-25(26,18-12-6-2-7-13-18)19-14-8-3-9-15-19;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-15,20H,16H2,(H,22,26)(H,23,24);11-13H,1-10H2 |
InChI Key |
TUFIQQQAQXQLIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)CC(C(=O)O)NP(=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14602670.png)


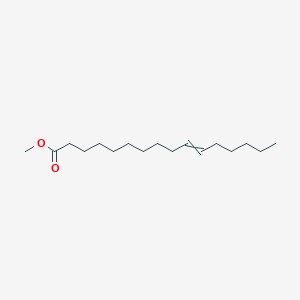
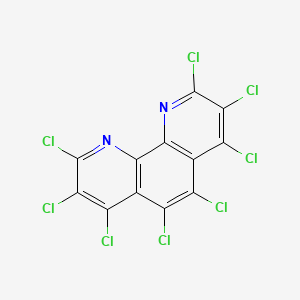

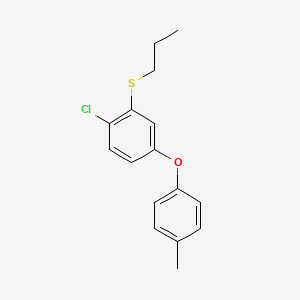
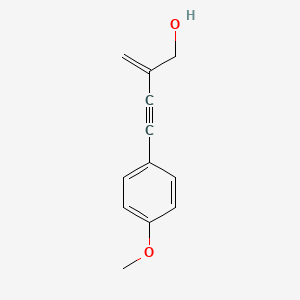
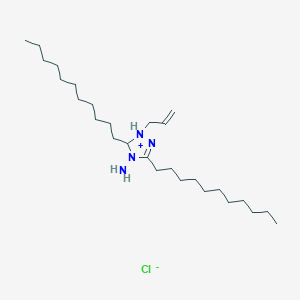
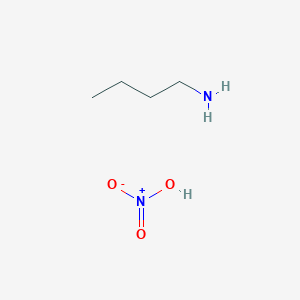
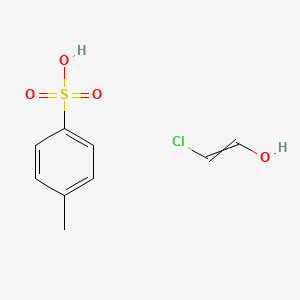
![7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14602752.png)
![3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602754.png)

